

# An In-depth Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine

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## Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

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## Abstract

This technical guide provides a comprehensive overview of **4,6-dimethoxy-2-methylpyrimidine** (CAS No. 13566-48-8), a heterocyclic organic compound of interest to the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, and a proposed synthesis protocol. Furthermore, it explores the broader context of the pyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, and outlines a potential experimental workflow for its synthesis and purification.

## Chemical Identity and Properties

**4,6-Dimethoxy-2-methylpyrimidine** is a substituted pyrimidine with the IUPAC name **4,6-dimethoxy-2-methylpyrimidine**. It is characterized by a central pyrimidine ring functionalized with two methoxy groups at positions 4 and 6, and a methyl group at position 2.

## Quantitative Data Summary

The known physical and chemical properties of **4,6-dimethoxy-2-methylpyrimidine** are summarized in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions and purity.

Property	Value	Source
CAS Number	13566-48-8	N/A
IUPAC Name	4,6-dimethoxy-2-methylpyrimidine	N/A
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	N/A
Molecular Weight	154.17 g/mol	N/A
Melting Point	52-53 °C (unconfirmed)	N/A
Boiling Point	Not available	N/A
Density	1.099 ± 0.06 g/cm <sup>3</sup> (Predicted)	N/A
SMILES	<chem>Cc1nc(OC)cc(n1)OC</chem>	N/A
InChI	InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3	N/A

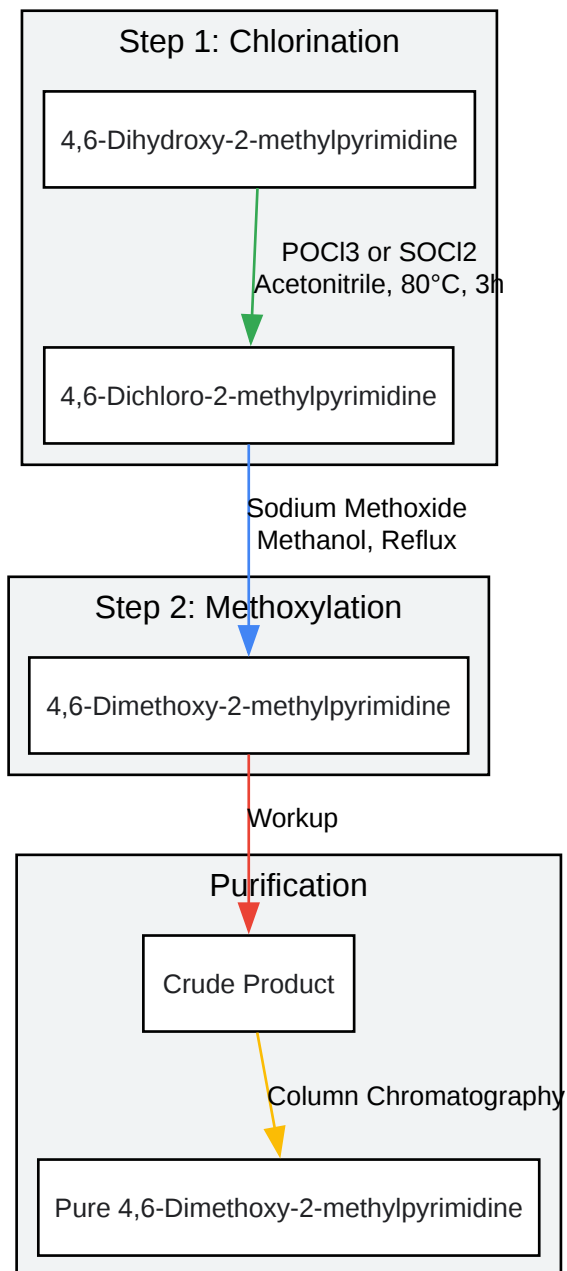
## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4,6-dimethoxy-2-methylpyrimidine** is not readily available in the cited literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The proposed synthesis involves a two-step process starting from the commercially available 4,6-dihydroxy-2-methylpyrimidine.

## Proposed Synthesis Workflow

The logical workflow for the synthesis of **4,6-dimethoxy-2-methylpyrimidine** is depicted below.

## Proposed Synthesis Workflow for 4,6-Dimethoxy-2-methylpyrimidine

[Click to download full resolution via product page](#)Caption: Proposed multi-step synthesis of **4,6-dimethoxy-2-methylpyrimidine**.

## Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine from 4,6-Dihydroxy-2-methylpyrimidine<sup>[1]</sup>

This protocol is based on a general procedure for the chlorination of hydroxypyrimidines.

- Materials:
  - 4,6-Dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)
  - Thionyl chloride (18.9 g, 0.16 mol) or Phosphorus oxychloride (POCl<sub>3</sub>)
  - Acetonitrile
  - Ice water
- Procedure:
  - To a solution of thionyl chloride in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol).
  - Stir the reaction mixture at 80 °C for 3 hours.
  - Monitor the completion of the reaction using thin-layer chromatography (TLC).
  - After completion, remove the excess thionyl chloride by distillation under reduced pressure.
  - Slowly pour the residue into 50 g of ice water to precipitate the product.
  - Filter the precipitated solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.

Step 2: Synthesis of **4,6-Dimethoxy-2-methylpyrimidine** from 4,6-Dichloro-2-methylpyrimidine

This proposed protocol is based on nucleophilic substitution reactions on dichloropyrimidines.

- Materials:

- 4,6-Dichloro-2-methylpyrimidine (from Step 1)
- Sodium methoxide
- Anhydrous methanol
- Procedure:
  - Dissolve 4,6-dichloro-2-methylpyrimidine in anhydrous methanol.
  - Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.
  - Reflux the mixture for a duration determined by TLC monitoring until the starting material is consumed.
  - Cool the reaction mixture and remove the solvent under reduced pressure.
  - Perform an aqueous workup to remove inorganic salts.
  - Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
  - Purify the crude product by column chromatography on silica gel to obtain pure **4,6-dimethoxy-2-methylpyrimidine**.

## Spectroscopic Data

As of the latest literature search, experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **4,6-dimethoxy-2-methylpyrimidine** are not readily available. For structural confirmation, it would be necessary to acquire these spectra. Predicted NMR data based on analogous structures can be used as a preliminary reference.

## Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[2] Substituted pyrimidines are of particular interest as they can serve as versatile intermediates in the synthesis of targeted therapeutics.

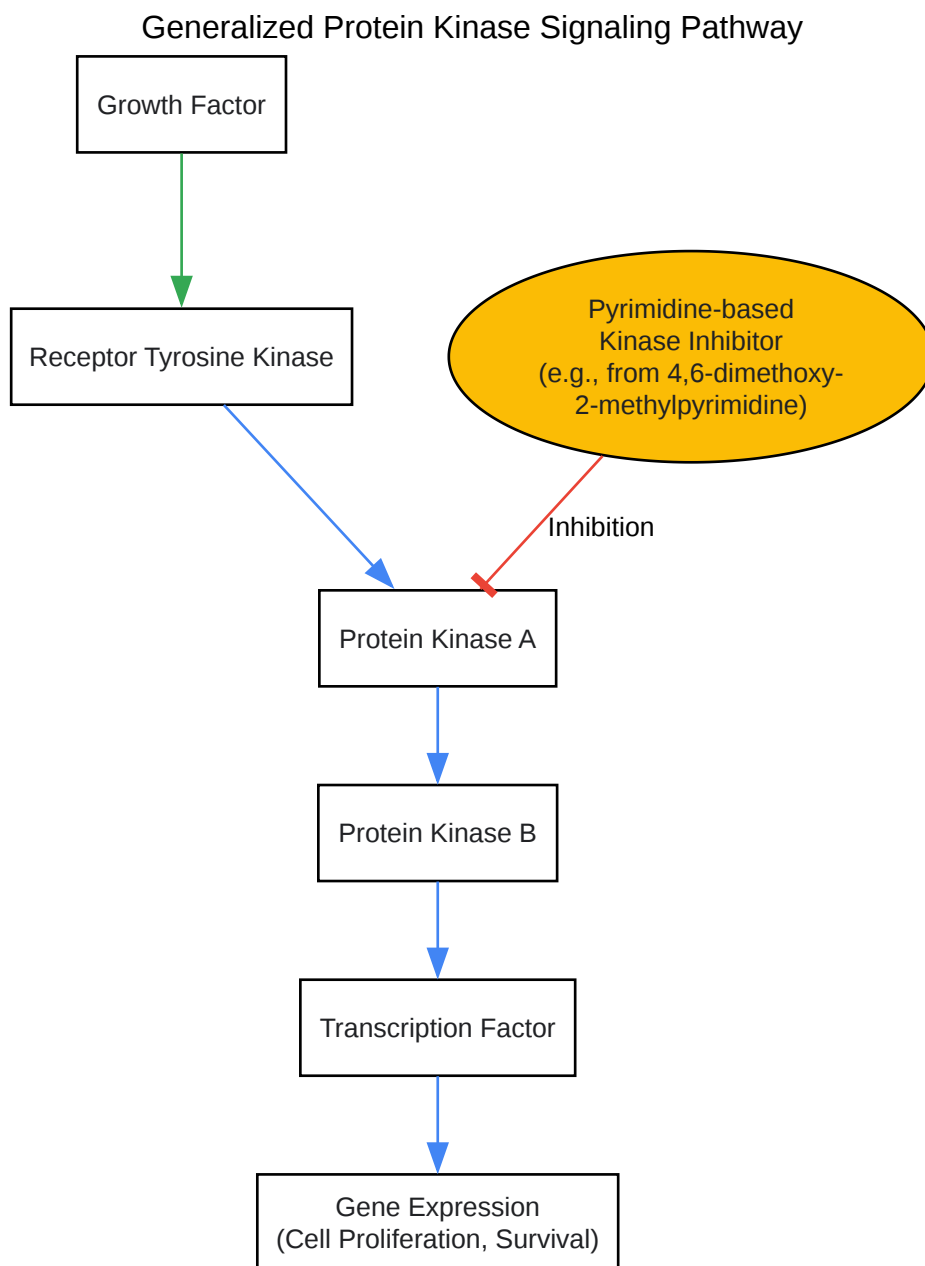
## Role as a Kinase Inhibitor Scaffold

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core is a well-established pharmacophore for the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

While there is no specific literature detailing the biological activity of **4,6-dimethoxy-2-methylpyrimidine** as a kinase inhibitor, its structural features suggest its potential as a scaffold for the development of such inhibitors. The methoxy and methyl groups can be further functionalized to enhance potency and selectivity for specific kinase targets.

## Illustrative Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway involving a protein kinase that could potentially be targeted by inhibitors derived from a **4,6-dimethoxy-2-methylpyrimidine** scaffold.



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Caption: A representative signaling cascade susceptible to kinase inhibition.

## Conclusion

**4,6-Dimethoxy-2-methylpyrimidine** is a valuable chemical entity with potential applications in the synthesis of novel therapeutic agents and agrochemicals. This guide has provided a summary of its known properties and a plausible, detailed protocol for its synthesis. The broader significance of the pyrimidine core in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a building block for future drug discovery efforts. Further research is warranted to fully elucidate its biological activities and to obtain comprehensive spectroscopic data for this promising molecule.

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## References

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